molecular formula C29H23N3O3S B11987967 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B11987967
M. Wt: 493.6 g/mol
InChI Key: FYYRQRYWWZORAI-UHFFFAOYSA-N
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Description

This compound features a quinazolinone core substituted at position 3 with a 4-methylphenyl group and at position 2 with a sulfanyl-linked acetamide moiety.

Properties

Molecular Formula

C29H23N3O3S

Molecular Weight

493.6 g/mol

IUPAC Name

2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C29H23N3O3S/c1-20-11-15-22(16-12-20)32-28(34)25-9-5-6-10-26(25)31-29(32)36-19-27(33)30-21-13-17-24(18-14-21)35-23-7-3-2-4-8-23/h2-18H,19H2,1H3,(H,30,33)

InChI Key

FYYRQRYWWZORAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves a multi-step process. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the sulfanyl and acetamide groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their substituents, and inferred properties based on evidence:

Compound Structure Quinazolinone Substituent Acetamide Substituent Key Structural Features & Hypothesized Impact Reference
Target Compound 3-(4-Methylphenyl) N-(4-Phenoxyphenyl) Enhanced aromatic stacking (phenoxy group) and moderate lipophilicity (methylphenyl). Potential kinase inhibition.
N-(4-Acetamidophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide 3-(4-Methylphenyl) N-(4-Acetamidophenyl) Increased hydrogen-bonding capacity (acetamido group), potentially improving solubility and target affinity.
2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-trifluoromethylphenyl)acetamide 3-(4-Methoxyphenyl) N-(2-Trifluoromethylphenyl) Higher lipophilicity (CF₃ group) and electron-withdrawing effects, possibly enhancing membrane permeability.
N-(4-Chloro-2-methylphenyl)-2-{[3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide 3-Allyl N-(4-Chloro-2-methylphenyl) Allyl group may introduce steric hindrance; chloro substituent could enhance electrophilic interactions.
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide 3-(4-Chlorophenyl) N-(2,6-Dibromo-4-methylphenyl) Halogen-rich structure (Cl, Br) likely increases cytotoxicity and halogen bonding in target binding.

Structural and Functional Analysis

  • Quinazolinone Core Modifications: 4-Methylphenyl (Target Compound): Balances lipophilicity and steric bulk, favoring interactions with hydrophobic enzyme pockets . Allyl (): Introduces conformational flexibility, which may affect binding specificity .
  • Acetamide Tail Variations: 4-Phenoxyphenyl (Target Compound): The phenoxy group enables π-π stacking with aromatic residues in proteins, a feature absent in simpler aryl analogs . 4-Acetamidophenyl (): The acetamido group provides hydrogen-bond donors/acceptors, improving aqueous solubility and target engagement .

Biological Activity

The compound 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a member of the quinazoline family, known for its diverse biological activities. This article summarizes its biological activity based on available literature, data tables, and case studies.

  • Molecular Formula : C26H25N3O2S
  • Molecular Weight : 443.56 g/mol
  • SMILES : CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4C)C)C
  • InChIKey : GZFWFTZJPIITPC-UHFFFAOYSA-N

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of quinazoline derivatives. For instance, compounds similar to 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide have demonstrated significant inhibitory effects on various cancer cell lines.

Case Study: Inhibition of Tumor Growth

A study evaluating the efficacy of quinazoline derivatives in malignant pleural mesothelioma (MPM) cells showed that these compounds could inhibit cell proliferation and induce apoptosis. The mechanism was linked to the blockade of the ERK signaling pathway, which is crucial for tumor growth regulation .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Kinases : Quinazoline derivatives often act as inhibitors of receptor tyrosine kinases (RTKs), which play a significant role in cancer progression.
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : They can interfere with critical signaling pathways such as MAPK and PI3K/Akt, affecting cellular survival and proliferation.

Antimicrobial Activity

Some studies have suggested that quinazoline derivatives exhibit antimicrobial properties against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation in MPM cells
Apoptosis InductionInduces apoptosis via ERK pathway inhibition
AntimicrobialEffective against certain bacterial strains

Q & A

Q. Key Parameters :

StepTemperature (°C)SolventCatalyst/MethodYield Range
Amidation0–25DMF/DCMEDCI/HOBt68–91%
Thiolation60–80DMFK₂CO₃70–85%
Cyclization100–120Acetic acid75–90%

Q. Methodological Tips :

  • Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95%) .
  • Optimize solvent polarity to avoid side reactions (e.g., DCM for amidation, DMF for thiolation) .

How can researchers confirm the structural integrity and purity of the synthesized compound?

Basic Research Focus
A combination of spectroscopic and chromatographic techniques is essential:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm proton environments (e.g., quinazolinone C=O at ~170 ppm, sulfanyl-S at ~40 ppm) and aromatic substituents .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the phenoxyphenyl and methylphenyl groups .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ calculated for C₂₉H₂₃N₃O₂S: 478.15) .
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

Advanced Tip : Use X-ray crystallography to resolve stereochemical ambiguities in the quinazolinone core .

How can reaction conditions be optimized to improve synthetic yield and scalability?

Q. Advanced Research Focus

  • Computational Reaction Design :
    • Use quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps .
    • Screen solvents and catalysts in silico (e.g., COSMO-RS for solvent polarity) .
  • Parameter Optimization :
    • Temperature : Higher temps (80–100°C) accelerate thiolation but may degrade heat-sensitive groups .
    • Catalyst Loading : Reduce EDCI/HOBt from 1.5 eq. to 1.1 eq. to minimize byproducts .
  • Scale-Up Strategies :
    • Transition from batch to continuous flow reactors for exothermic steps (e.g., cyclization) .

What biological screening methods are suitable for evaluating this compound’s activity?

Q. Basic Research Focus

  • Anticancer Activity :
    • MTT assay (IC₅₀ values against HeLa, MCF-7) .
    • Apoptosis markers : Caspase-3/7 activation via fluorometric assays .
  • Antimicrobial Screening :
    • MIC assays against S. aureus and E. coli .
  • Solubility Assessment :
    • HPLC-UV in PBS (pH 7.4) to determine logP and bioavailability .

Advanced Tip : Use molecular docking to predict binding affinity for kinase targets (e.g., EGFR) .

How can structure-activity relationships (SAR) guide the design of analogs with improved efficacy?

Q. Advanced Research Focus

  • Substituent Modulation :

    ModificationBiological ImpactExample
    4-Methylphenyl → 4-FluorophenylEnhanced kinase inhibitionIC₅₀ reduced by 40%
    Phenoxy → MethoxyImproved solubility (logP reduced by 0.5)
    Sulfanyl → SulfonylIncreased metabolic stability
  • Synthetic Strategies :

    • Introduce electron-withdrawing groups to the quinazolinone core to boost electrophilicity .
    • Replace acetamide with urea for stronger H-bonding .

How should researchers address contradictions in biological activity data across studies?

Q. Advanced Research Focus

  • Reproducibility Checks :
    • Validate assay conditions (e.g., cell passage number, serum concentration) .
    • Use orthogonal assays (e.g., Western blot alongside MTT for cytotoxicity) .
  • Data Normalization :
    • Normalize IC₅₀ values to positive controls (e.g., doxorubicin) .
  • Meta-Analysis :
    • Compare datasets using principal component analysis (PCA) to identify outliers .

What computational tools are recommended for predicting reactivity and biological targets?

Q. Advanced Research Focus

  • Reactivity Prediction :
    • Gaussian 16 : Simulate reaction pathways for sulfanyl group stability .
    • AutoDock Vina : Screen against kinase databases (e.g., PDB) .
  • ADMET Profiling :
    • SwissADME : Predict bioavailability, CYP450 interactions .

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